Cas no 1380148-26-4 (methyl 4-(2-amino-3-hydroxypropyl)benzoate)

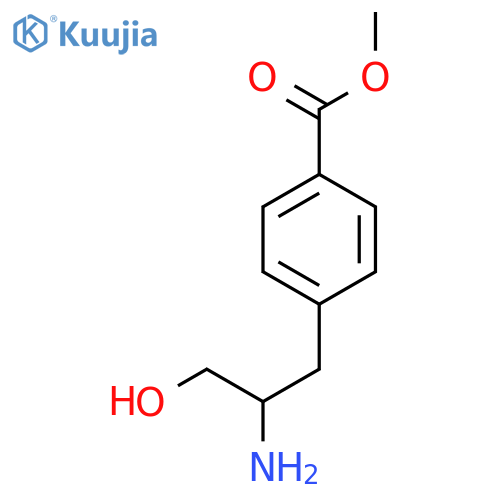

1380148-26-4 structure

商品名:methyl 4-(2-amino-3-hydroxypropyl)benzoate

methyl 4-(2-amino-3-hydroxypropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(2-amino-3-hydroxypropyl)benzoate

- SCHEMBL21144955

- 1380148-26-4

- EN300-1820931

-

- インチ: 1S/C11H15NO3/c1-15-11(14)9-4-2-8(3-5-9)6-10(12)7-13/h2-5,10,13H,6-7,12H2,1H3

- InChIKey: KGCIKULKCBDKFJ-UHFFFAOYSA-N

- ほほえんだ: OCC(CC1C=CC(C(=O)OC)=CC=1)N

計算された属性

- せいみつぶんしりょう: 209.10519334g/mol

- どういたいしつりょう: 209.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 72.6Ų

methyl 4-(2-amino-3-hydroxypropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1820931-0.05g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1820931-1.0g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1820931-0.1g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1820931-10.0g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1820931-1g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1820931-10g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1820931-5g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1820931-0.5g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1820931-2.5g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1820931-0.25g |

methyl 4-(2-amino-3-hydroxypropyl)benzoate |

1380148-26-4 | 0.25g |

$906.0 | 2023-09-19 |

methyl 4-(2-amino-3-hydroxypropyl)benzoate 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

1380148-26-4 (methyl 4-(2-amino-3-hydroxypropyl)benzoate) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量